molecular formula C16H20ClNO2 B14534833 3-Cyano-4-(octyloxy)benzoyl chloride CAS No. 62435-41-0

3-Cyano-4-(octyloxy)benzoyl chloride

Cat. No.: B14534833
CAS No.: 62435-41-0
M. Wt: 293.79 g/mol
InChI Key: YPTXONBWPVZRAX-UHFFFAOYSA-N
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Description

3-Cyano-4-(octyloxy)benzoyl chloride is a benzoyl chloride derivative with a cyano group (-CN) at the 3-position and an octyloxy chain (-O-C₈H₁₇) at the 4-position of the aromatic ring. Its molecular formula is C₁₆H₂₀ClNO₂, with a molecular weight of 293.5 g/mol. The compound combines electron-withdrawing (cyano) and lipophilic (octyloxy) substituents, making it distinct in reactivity and physical properties compared to simpler benzoyl chloride analogs. It is primarily used as an acylating agent in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substituents enhance solubility in non-polar matrices or modulate reactivity .

Properties

CAS No.

62435-41-0

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

3-cyano-4-octoxybenzoyl chloride

InChI

InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-10-20-15-9-8-13(16(17)19)11-14(15)12-18/h8-9,11H,2-7,10H2,1H3

InChI Key

YPTXONBWPVZRAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-(octyloxy)benzoyl chloride typically involves the introduction of the cyano and octyloxy groups onto a benzoyl chloride backbone. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride is reacted with octanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-(octyloxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyano-4-(octyloxy)benzoyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-4-(octyloxy)benzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The cyano group can participate in further chemical transformations, adding to the compound’s versatility .

Comparison with Similar Compounds

Comparison with Similar Benzoyl Chloride Derivatives

Structural and Electronic Effects

The electronic and steric profiles of benzoyl chloride derivatives depend on substituent type, position, and chain length. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
3-Cyano-4-(octyloxy)benzoyl chloride -CN (3), -O-C₈H₁₇ (4) C₁₆H₂₀ClNO₂ 293.5 Strong electron-withdrawing (-CN), lipophilic (-O-C₈H₁₇)
4-Nitrobenzoyl chloride -NO₂ (4) C₇H₄ClNO₃ 185.5 Electron-withdrawing (-NO₂) increases carbonyl reactivity
4-Methoxybenzoyl chloride -OCH₃ (4) C₈H₇ClO₂ 170.6 Electron-donating (-OCH₃) reduces electrophilicity
4-Bromobenzoyl chloride -Br (4) C₇H₄BrClO 219.5 Moderately electron-withdrawing (-Br)
Benzoyl chloride (parent) None C₇H₅ClO 140.6 Baseline reactivity
  • Electron Effects: The cyano group in this compound strongly withdraws electrons, activating the carbonyl carbon for nucleophilic attack compared to electron-donating groups (e.g., -OCH₃ in 4-methoxybenzoyl chloride) .

Physical Properties

Compound Boiling Point (°C) Solubility (Polar Solvents) Solubility (Non-polar Solvents)
This compound ~300 (estimated) Low High (due to -O-C₈H₁₇)
4-Nitrobenzoyl chloride 202–205 Moderate Low
4-Methoxybenzoyl chloride 245–247 High Low
Benzoyl chloride 197–199 Low Moderate
  • The octyloxy chain enhances lipophilicity, making this compound more soluble in organic solvents (e.g., hexane, toluene) than polar derivatives like 4-nitrobenzoyl chloride .
  • Its higher molecular weight and long alkyl chain likely result in a higher boiling point compared to shorter-chain analogs .

Research Findings and Case Studies

  • Reactivity in Friedel-Crafts Acylation: Benzoyl chlorides with electron-withdrawing groups (e.g., -CN, -NO₂) are more effective in Friedel-Crafts reactions. However, steric hindrance from bulky substituents (e.g., -O-C₈H₁₇) can reduce reaction yields .
  • Solubility-Driven Design : In a 2017 study, 4-octyloxy-substituted benzoyl chlorides demonstrated improved solubility in lipid-based drug formulations compared to nitro or methoxy derivatives .

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